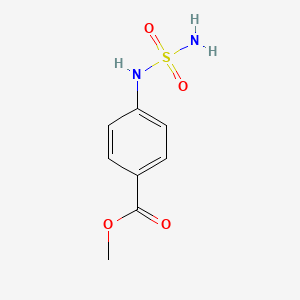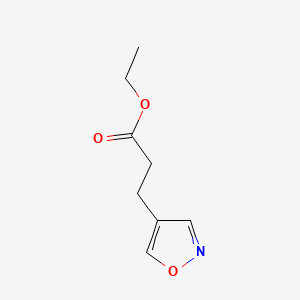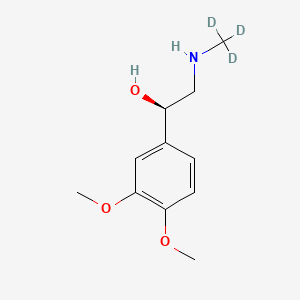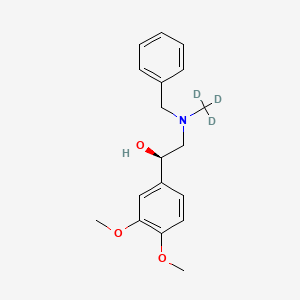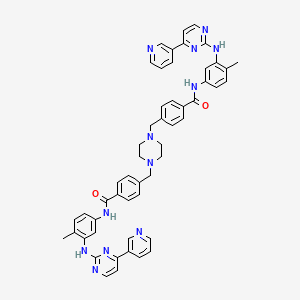![molecular formula C7H7BrN4 B589742 5-溴-7-甲基-7H-吡咯并[2,3-d]嘧啶-4-胺 CAS No. 1337532-51-0](/img/structure/B589742.png)
5-溴-7-甲基-7H-吡咯并[2,3-d]嘧啶-4-胺
描述
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound with the molecular formula C(_7)H(_7)BrN(_4) It is characterized by a pyrrolo[2,3-d]pyrimidine core structure, which is substituted with a bromine atom at the 5-position and a methyl group at the 7-position
科学研究应用
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an inhibitor of various enzymes and proteins.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of anticancer and antiviral agents.
Industry: The compound is used in the development of new materials with specific electronic or optical properties.
作用机制
Target of Action
Similar compounds have been identified as selective inhibitors of jak1 , a protein involved in the signaling pathways of various cytokines and growth factors.
Mode of Action
Based on its structural similarity to known jak1 inhibitors , it may bind to the ATP-binding site of JAK1, inhibiting its kinase activity and subsequently disrupting downstream signaling pathways.
Biochemical Pathways
If it acts as a jak1 inhibitor, it could affect the jak-stat signaling pathway, which plays a crucial role in immune response, cell growth, and differentiation .
Pharmacokinetics
Similar compounds have undergone in vitro adme, herg, kinase profiling, and pharmacokinetic tests . These tests are crucial for understanding the compound’s absorption, distribution, metabolism, and excretion, as well as its potential for cardiac toxicity (hERG) and its selectivity among different kinases.
Result of Action
If it acts as a jak1 inhibitor, it could potentially reduce inflammation and modulate immune response by disrupting the jak-stat signaling pathway .
生化分析
Biochemical Properties
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a selective inhibitor of JAK1, a type of Janus kinase involved in cytokine signaling . The compound binds to the active site of JAK1, inhibiting its activity and thereby modulating downstream signaling pathways. This interaction is crucial for understanding the compound’s role in biochemical processes.
Cellular Effects
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of JAK1 affects the JAK-STAT signaling pathway, which is essential for cell growth, differentiation, and immune response . Additionally, the compound’s impact on gene expression can lead to changes in cellular metabolism, further influencing cell function.
Molecular Mechanism
The molecular mechanism of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of JAK1, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, thereby modulating the JAK-STAT signaling pathway. Additionally, the compound’s interaction with other biomolecules can lead to changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cellular processes.
Dosage Effects in Animal Models
The effects of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits JAK1 activity without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function. These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, the compound is metabolized by cytochrome P450 enzymes, which play a key role in its biotransformation . This interaction can affect metabolic flux and metabolite levels, further influencing the compound’s activity and effects.
Transport and Distribution
The transport and distribution of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine within cells and tissues are critical for understanding its activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . This distribution pattern can influence the compound’s efficacy and safety, as well as its potential therapeutic applications.
Subcellular Localization
The subcellular localization of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a role in this localization process, ensuring that the compound reaches its intended site of action.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-diaminopyrimidine and 2-bromoacetophenone.
Cyclization: The key step involves the cyclization of these starting materials to form the pyrrolo[2,3-d]pyrimidine core. This is usually achieved through a condensation reaction under acidic or basic conditions.
Methylation: The methyl group is introduced at the 7-position using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.
化学反应分析
Types of Reactions
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
相似化合物的比较
Similar Compounds
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: Lacks the amino group at the 4-position.
7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Lacks the bromine atom at the 5-position.
5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Lacks the methyl group at the 7-position.
Uniqueness
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical reactivity and biological activity. This combination of substituents allows for specific interactions with molecular targets, making it a valuable compound in research and development.
属性
IUPAC Name |
5-bromo-7-methylpyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4/c1-12-2-4(8)5-6(9)10-3-11-7(5)12/h2-3H,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHJLAFNBDGWJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(N=CN=C21)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735210 | |
| Record name | 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1337532-51-0 | |
| Record name | 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1337532-51-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
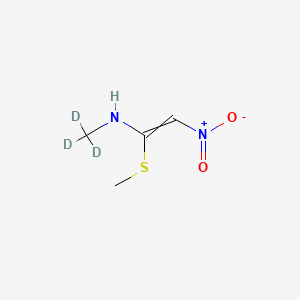
![4-[(3-Hydroxymethylphenyl)amino]-3-pyridine-sulfonamide](/img/new.no-structure.jpg)
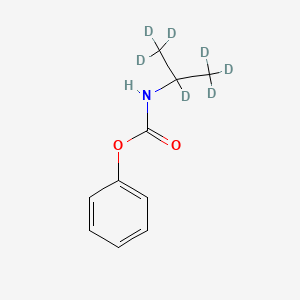
![[[4-[(3-Methylphenyl)amino]-3-pyridinyl]sulfonyl]carbamic Acid Ethyl Ester](/img/structure/B589666.png)
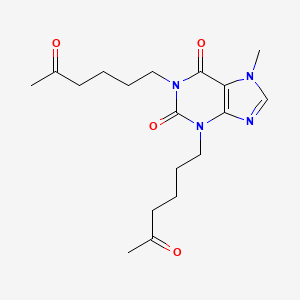
![3-[(2R)-2-Acetamido-2-carboxyethyl]sulfanyl-2-cyanopropanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B589671.png)
